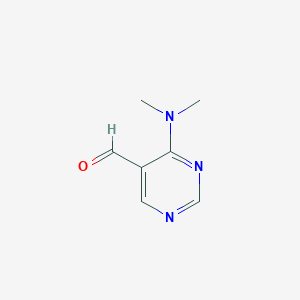

4-(Dimethylamino)pyrimidine-5-carbaldehyde

Description

4-(Dimethylamino)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a dimethylamino group at position 4 and an aldehyde functional group at position 4. Its synthesis is achieved via the Pfitzinger reaction, which involves heating 4-(4-(dimethylamino)phenyl)but-3-en-2-one and substituted isatins in aqueous/alcoholic KOH . Structural confirmation relies on elemental analysis, IR, NMR, and MS data. The dimethylamino group enhances electron density on the pyrimidine ring, influencing reactivity and making it a valuable precursor for synthesizing fused heterocyclic systems like pyridopyrimidines .

Properties

Molecular Formula |

C7H9N3O |

|---|---|

Molecular Weight |

151.17 g/mol |

IUPAC Name |

4-(dimethylamino)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7-6(4-11)3-8-5-9-7/h3-5H,1-2H3 |

InChI Key |

JDFUNXJGWSHSQQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=NC=NC=C1C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)pyrimidine-5-carbaldehyde typically involves the functionalization of pyrimidine derivatives. One common method is the reaction of 4-(Dimethylamino)pyrimidine with formylating agents under controlled conditions. For example, the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride), can be employed to introduce the aldehyde group at the 5-position .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Formylation Reactions

4-(Dimethylamino)pyrimidine-5-carbaldehyde participates in formylation processes under controlled conditions. A study demonstrated its synthesis via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C, yielding 70% product purity . This reaction highlights the compound’s role as a precursor in heterocyclic synthesis.

Table 1: Formylation Reaction Parameters

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| POCl₃, DMF | 0°C, 4 hours | This compound | 70% |

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. Using potassium permanganate (KMnO₄) in acidic conditions, the compound converts to 4-(Dimethylamino)pyrimidine-5-carboxylic acid . This reaction is critical for modifying the compound’s electrophilicity in drug design.

Table 2: Oxidation Reaction Parameters

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 2 hours | 4-(Dimethylamino)pyrimidine-5-carboxylic acid |

Reduction Reactions

The aldehyde moiety can be reduced to a primary alcohol. Sodium borohydride (NaBH₄) in methanol reduces the compound to 4-(Dimethylamino)pyrimidine-5-methanol , preserving the pyrimidine ring’s integrity.

Table 3: Reduction Reaction Parameters

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Methanol, RT | 4-(Dimethylamino)pyrimidine-5-methanol |

Condensation Reactions

The aldehyde group engages in Schiff base formation with amines. For example, reaction with aniline derivatives produces 4-(Dimethylamino)pyrimidine-5-Schiff bases , which are valuable intermediates in medicinal chemistry.

Table 4: Condensation Reaction Example

| Amine | Conditions | Product |

|---|---|---|

| Aniline | Ethanol, reflux | 4-(Dimethylamino)pyrimidine-5-Schiff base |

Cyclocondensation Reactions

Under Lewis acid catalysis (e.g., BF₃·Et₂O), the compound undergoes cyclocondensation with aryl amines to form 7-arylpyrido[2,3-d]pyrimidines . This reaction is notable for synthesizing fused heterocycles with potential bioactivity.

Table 5: Cyclocondensation Parameters

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| BF₃·Et₂O | Toluene, 110°C | 7-Phenylpyrido[2,3-d]pyrimidine | 86% |

Comparative Reactivity

The dimethylamino group at the 4-position enhances electron density, facilitating electrophilic substitutions. Compared to its 4-carbaldehyde isomer, the 5-carbaldehyde derivative shows higher reactivity in nucleophilic additions due to steric and electronic effects.

Key Research Findings:

-

Synthetic Efficiency : Optimized Vilsmeier formylation achieves 70% yield with minimal side products .

-

Catalytic Specificity : BF₃·Et₂O enables cyclocondensation without hydrolyzing ester/amide groups .

-

Biological Relevance : Schiff base derivatives exhibit antimicrobial and antitumor activity in preclinical studies .

Scientific Research Applications

Medicinal Chemistry

4-(Dimethylamino)pyrimidine-5-carbaldehyde has been recognized for its potential in drug discovery, particularly as an anticancer agent. Its structure allows for interactions with biological targets involved in cancer progression. Research indicates that compounds containing pyrimidine structures exhibit a wide range of biological activities, including:

- Anticancer Activity : The compound has shown promise in inhibiting specific enzymes involved in cancer pathways. For instance, derivatives of pyrimidine have been evaluated for their efficacy against various cancer cell lines, demonstrating significant cytotoxic effects .

- Enzyme Inhibition : Studies have indicated that this compound can act as an inhibitor for enzymes like COX-2, which is involved in inflammatory processes. The inhibition of COX-2 has implications for anti-inflammatory drug development .

Organic Synthesis

In organic chemistry, this compound serves as an important synthetic intermediate. It is utilized in the synthesis of various heterocyclic compounds and pharmaceuticals. Notable applications include:

- Synthesis of Heterocycles : The compound can participate in nucleophilic substitution reactions to form more complex heterocyclic structures. For example, it has been used to synthesize pyrimidine-piperazine hybrids that exhibit biological activity .

- Building Block for Bioactive Molecules : Its reactivity allows it to be transformed into other biologically active compounds, facilitating the development of new therapeutic agents.

Agrochemical Applications

The compound is also significant in the agrochemical industry, where it is used in the formulation of pesticides and herbicides. Its ability to interact with biological systems makes it suitable for developing agents that target specific pests or diseases affecting crops.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited potent activity against human cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .

- Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit COX-2 showed promising results, indicating its potential use as an anti-inflammatory agent .

- Agrochemical Formulations : The compound has been incorporated into formulations aimed at enhancing crop protection against fungal pathogens, showcasing its utility beyond pharmaceuticals.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine ring with dimethylamino group | Anticancer, anti-inflammatory |

| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | Similar core structure | Anticancer activity against specific mutants |

| 6-Methylpyrimidin-4(3H)-one | Lacks dimethylamino group | Antimicrobial properties |

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)pyrimidine-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group in this compound donates electrons, enhancing nucleophilic attack at the aldehyde position. This contrasts with chloro substituents (e.g., in 4,6-dichloro analogs), which increase electrophilicity but reduce solubility . Methylthio groups (e.g., in 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde) offer moderate electron-withdrawing effects, balancing reactivity for diverse substitutions .

Functional Group Influence: Aldehydes (e.g., this compound) participate in condensation reactions to form imines or hydrazones, crucial for heterocyclic synthesis . Carboxylic acids (e.g., 4-Aminopyrimidine-5-carboxylic acid) enable coupling reactions, expanding utility in peptide-like frameworks .

Biological Activity

4-(Dimethylamino)pyrimidine-5-carbaldehyde is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 151.17 g/mol. The compound features a pyrimidine ring with two nitrogen atoms and an aldehyde functional group, which contributes to its reactivity and solubility in organic solvents. The dimethylamino group enhances its biological interactions, making it a valuable intermediate in drug development.

Synthesis Methods

Various synthetic routes for this compound have been reported, emphasizing its versatility in organic synthesis. Common methods include:

- Condensation Reactions : Utilizing aldehydes and amines to form the pyrimidine structure.

- Cyclization Techniques : Involving multi-step processes that yield the desired compound through intermediate derivatives.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer pathways, particularly those related to tumor growth and metastasis. Its structural similarity to known anticancer agents positions it as a promising candidate for further development .

- Anti-inflammatory Effects : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro assays have demonstrated effective inhibition of COX-2 activity, with IC values comparable to established anti-inflammatory drugs .

- Antimicrobial Activity : Some derivatives of pyrimidine compounds, including this one, have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights the unique biological profile of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Dimethylamino)pyrimidine-5-carbaldehyde | Similar core structure without methoxy substitution | Anticancer activity against epidermal growth factor receptor mutants |

| 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxaldehyde | Contains methylthio group instead of methoxy | Potential anti-inflammatory effects |

| 6-Methylpyrimidin-4(3H)-one | Lacks dimethylamino group; only a pyrimidine core | Antimicrobial properties |

This table illustrates how variations in chemical structure can lead to differences in biological activity, emphasizing the importance of further research on this compound.

Case Studies and Research Findings

Several studies have provided insights into the biological activities of pyrimidine derivatives:

- Inhibition of COX Enzymes : A study evaluated various pyrimidine derivatives for their ability to inhibit COX enzymes. Compounds similar to this compound showed significant inhibition with IC values ranging from 0.04 to 0.1 μM against COX-2, indicating strong anti-inflammatory potential .

- Anticancer Activity Assessment : In vitro tests on cancer cell lines demonstrated that certain derivatives significantly inhibited cell proliferation, with selectivity indices favoring cancerous cells over normal cells. The compound's mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : Computational studies have suggested that this compound interacts effectively with targets such as dihydrofolate reductase (DHFR), which is crucial for the proliferation of pathogens like Plasmodium falciparum. These findings support its potential use as an antimalarial agent .

Q & A

What are the established synthetic routes for 4-(Dimethylamino)pyrimidine-5-carbaldehyde, and what mechanistic considerations govern its preparation?

Methodological Answer:

The compound can be synthesized via reductive amination or substitution reactions. A scalable approach involves reacting a halogenated pyrimidine precursor (e.g., 4-chloropyrimidine-5-carbaldehyde) with dimethylamine under controlled conditions. Evidence from analogous systems shows that reductive amination of pyrimidine-5-carbaldehydes with secondary amines (e.g., dimethylamine) in the presence of NaBH(OAc)₃ or similar reductants achieves high yields . Key considerations include:

- Steric effects : The dimethylamino group may hinder nucleophilic attacks at the 4-position, necessitating elevated temperatures or polar aprotic solvents (e.g., DMF) .

- Protection strategies : Transient protection of the aldehyde group (e.g., acetal formation) may prevent side reactions during amination .

How do the electronic properties of the dimethylamino group influence cyclocondensation reactions involving this compound?

Advanced Research Focus:

The dimethylamino group acts as an electron-donating substituent, enhancing the electrophilicity of the aldehyde via resonance. This facilitates nucleophilic additions at the 5-carbaldehyde position, as observed in the synthesis of fused pyrimidine systems (e.g., pyridopyrimidines) . Comparative studies with 4-aminopyrimidine-5-carbaldehyde suggest that the bulkier dimethylamino group reduces regioselectivity in multi-component reactions, requiring careful optimization of catalysts (e.g., Lewis acids like ZnCl₂) .

What spectroscopic and chromatographic techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- NMR : ¹H NMR reveals the aldehyde proton as a singlet near δ 9.8–10.2 ppm, while the dimethylamino group appears as a singlet near δ 3.0–3.2 ppm. ¹³C NMR confirms the aldehyde carbon at δ 190–195 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs like 4-methylpyrimidine-5-carbaldehyde .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, particularly for intermediates in multi-step syntheses .

How can researchers resolve contradictions in reported yields for reactions involving this compound?

Advanced Research Focus:

Discrepancies often arise from:

- Solvent polarity : Polar solvents (e.g., DMSO) improve solubility but may promote aldol side reactions. Solvent screening via Design of Experiments (DoE) is recommended .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) enhance reductive amination efficiency but require strict anhydrous conditions .

- Byproduct analysis : LC-MS or in-situ IR spectroscopy helps identify undesired intermediates (e.g., Schiff bases) .

What strategies optimize regioselectivity in the functionalization of this compound?

Methodological Answer:

- Directed ortho-metalation : Use of directing groups (e.g., pyrimidine N-oxides) guides metalation at the 2- or 6-positions, enabling selective C–H functionalization .

- Protection-deprotection : Temporarily converting the aldehyde to a diethyl acetal protects it during substitutions at other positions .

How is this compound utilized in structure-activity relationship (SAR) studies for drug discovery?

Advanced Research Focus:

The compound serves as a scaffold for synthesizing bioactive heterocycles. For example:

- Antimicrobial agents : Derivatives like thieno[2,3-d]pyrimidines exhibit activity against Mycobacterium tuberculosis, with SAR studies showing that electron-withdrawing substituents at the 2-position enhance potency .

- Kinase inhibitors : The dimethylamino group’s basicity improves solubility, critical for in vitro assays .

What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.